3-Chloro-5-(trifluoromethyl)anisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

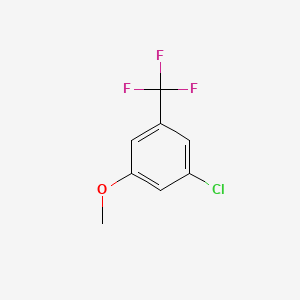

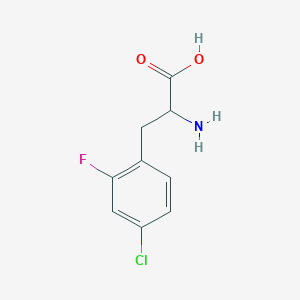

“3-Chloro-5-(trifluoromethyl)anisole” is a chemical compound with the CAS Number: 886497-07-0 . It has a molecular weight of 210.58 and its IUPAC name is 1-chloro-3-methoxy-5-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for “3-Chloro-5-(trifluoromethyl)anisole” is 1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it, along with a chlorine atom .Physical And Chemical Properties Analysis

“3-Chloro-5-(trifluoromethyl)anisole” is a liquid . It has a molecular weight of 210.58 .Aplicaciones Científicas De Investigación

Organic Synthesis: Trifluoromethylarylation of Alkenes

3-Chloro-5-(trifluoromethyl)anisole: is utilized in the trifluoromethylarylation of alkenes, a process that introduces both an aromatic and an aliphatic motif into alkenes . This reaction is significant for the diversification of alkenes, allowing for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Material Science: Solvent Applications

In material science, this compound serves as a solvent, particularly in reactions requiring high selectivity and altered reactivity. Its unique properties help establish a hydrogen bonding network that is crucial for certain mechanistic pathways .

Chemical Synthesis: Intermediate for Complex Molecules

As an intermediate in chemical synthesis, 3-Chloro-5-(trifluoromethyl)anisole is valuable for constructing complex molecules, especially those containing the trifluoromethyl group, which is of great importance in medicinal chemistry .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “3-Chloro-5-(trifluoromethyl)anisole” are not mentioned in the available resources, it’s worth noting that similar compounds are being explored for various applications. For instance, trifluoromethylarylation of alkenes using anilines is a topic of ongoing research .

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of anisole, which is known to undergo electrophilic aromatic substitution . Therefore, it can be inferred that the primary targets of 3-Chloro-5-(trifluoromethyl)anisole might be similar to those of anisole.

Mode of Action

The mode of action of 3-Chloro-5-(trifluoromethyl)anisole involves interaction with its targets through electrophilic aromatic substitution . This process involves the replacement of a hydrogen atom in the aromatic ring with an electrophile, resulting in the formation of a new carbon-electrophile bond .

Biochemical Pathways

Anisole is known to undergo reactions such as bromination, which results in the formation of bromoanisole . This suggests that 3-Chloro-5-(trifluoromethyl)anisole might also participate in similar reactions, affecting the corresponding biochemical pathways.

Result of Action

For instance, anisole undergoes electrophilic aromatic substitution, resulting in the formation of bromoanisole . This suggests that 3-Chloro-5-(trifluoromethyl)anisole might also undergo similar reactions, leading to the formation of new compounds.

Action Environment

It is known that the reactivity of anisole derivatives can be influenced by factors such as temperature and the presence of catalysts . Therefore, it can be inferred that similar environmental factors might also influence the action of 3-Chloro-5-(trifluoromethyl)anisole.

Propiedades

IUPAC Name |

1-chloro-3-methoxy-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLMBMVNHVUJML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397286 |

Source

|

| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-07-0 |

Source

|

| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

![(E)-1,1,1-trifluoro-4-{4-[(E)-2-phenyldiazenyl]anilino}-3-buten-2-one](/img/structure/B1308073.png)

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)